3-Chloro-N'-hydroxypyridine-2-carboximidamide
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Overview
Description
Preparation Methods
The synthesis of 3-Chloro-N’-hydroxypyridine-2-carboximidamide involves several steps. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by hydroxylation and amidation reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .
Chemical Reactions Analysis
3-Chloro-N’-hydroxypyridine-2-carboximidamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Chloro-N’-hydroxypyridine-2-carboximidamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Chloro-N’-hydroxypyridine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating key biochemical processes .
Comparison with Similar Compounds
3-Chloro-N’-hydroxypyridine-2-carboximidamide can be compared with other similar compounds such as:
2-Chloro-3-hydroxypyridine: This compound has similar structural features but differs in its reactivity and selectivity.
N’-hydroxypyridine-3-carboximidamide: Another related compound with distinct chemical properties and applications.
The uniqueness of 3-Chloro-N’-hydroxypyridine-2-carboximidamide lies in its specific combination of functional groups, which imparts unique reactivity and selectivity .
Properties
Molecular Formula |
C6H6ClN3O |
---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
3-chloro-N'-hydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C6H6ClN3O/c7-4-2-1-3-9-5(4)6(8)10-11/h1-3,11H,(H2,8,10) |
InChI Key |
WRZIBYHGXHPRJT-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)/C(=N/O)/N)Cl |
Canonical SMILES |
C1=CC(=C(N=C1)C(=NO)N)Cl |
Origin of Product |
United States |
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